Structural and Energetic Mimicry of Histidine in Heme Models
In a DFT comparative study of iron porphyrin complexes, 4-ethylimidazole (the tautomeric equivalent of 5-ethyl-1H-imidazole) was found to closely resemble the biologically essential ligand histidine in its structural and energetic effects, unlike 2-methylimidazole which introduces steric clash that weakens Fe–O2 bonding [1]. The study demonstrated that 4-EtIm mimics the proximal histidine in cytochrome oxidase models, providing a more accurate representation of native heme environments than imidazole or 1-methylimidazole [1].
| Evidence Dimension | Fe–N(axial) bond length and Fe–O2 bonding energy in iron porphyrin complexes |
|---|---|
| Target Compound Data | FeP(4-EtIm): Fe–N(ax) ~2.14–2.21 Å (BP/TZP, S=2 state); Fe–O2 bonding energy comparable to myoglobin |
| Comparator Or Baseline | FeP(2-MeIm): Fe–N(ax) not directly reported but 2-methyl group causes steric clash, weakening Fe–O2 bond and shifting spin state equilibrium; FeP(Im): Fe–N(ax) ~2.14 Å (BP/TZP, S=2 state) |
| Quantified Difference | 4-EtIm lacks the steric hindrance of 2-MeIm and provides an electronic environment similar to imidazole, making it a superior histidine mimic for modeling T-state hemoglobin |
| Conditions | DFT calculations (BP, OLYP, B3LYP, PBE0 functionals with TZP basis set) on five-coordinate FeP(L) and six-coordinate FeP(L)(O2) complexes |
Why This Matters
Researchers modeling heme proteins should select 4(5)-ethylimidazole over 2-substituted imidazoles to avoid artificial steric effects that alter oxygen affinity and spin state, thereby improving the physiological relevance of their models.
- [1] Huang, M. S., & Watts, J. D. (2010). Iron porphyrins with different imidazole ligands. A theoretical comparative study. The Journal of Physical Chemistry A, 114(35), 9554–9569. View Source
